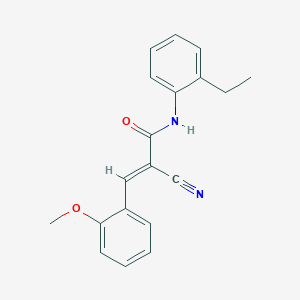

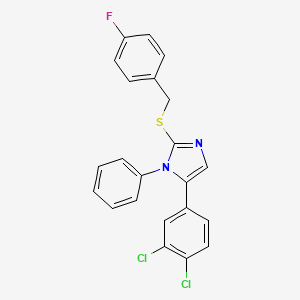

![molecular formula C10H9N5S B2822291 4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 701251-76-5](/img/structure/B2822291.png)

4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a type of heterocyclic compound, which are of prime importance due to their extensive therapeutic uses . This compound is part of a class of molecules that have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of certain precursors in the presence of a catalyst . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7 H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .科学的研究の応用

Synthesis and Structural Analysis

- The synthesis of various derivatives of triazolo-thiadiazoles, including methods involving methylation and reaction with phenylisothiocyanate, has been explored, contributing to the structural understanding of these compounds (Nikpour & Motamedi, 2015).

- Anodic formation techniques have been developed for disubstituted triazolo-thiadiazoles, providing insights into novel synthetic pathways (Batanero, Saez, & Barba, 2011).

Biological and Pharmacological Activities

- Triazolo-thiadiazoles have shown potent antioxidant and anticancer activities, particularly against hepatocellular carcinoma cell lines (Sunil et al., 2010).

- Some derivatives have been identified for their antibacterial and insecticidal properties, suggesting their potential in microbial control (Holla et al., 2006).

- Investigations into the structural modifications of triazolo-thiadiazole derivatives have revealed their activities as DOT1L inhibitors, which could have implications in cancer therapy (Xu et al., 2020).

Antimicrobial and Antifungal Applications

- The antimicrobial and antifungal activities of various triazolo-thiadiazoles have been established, making them candidates for developing new antimicrobial agents (Kotaiah et al., 2014).

Chemical Properties and Interactions

- The crystal structure analysis of certain triazolo-thiadiazole derivatives has been performed, providing valuable information on their molecular properties and potential interactions (Dong et al., 2002).

作用機序

Target of Action

The primary targets of 4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These targets play a crucial role in cell proliferation and survival, making them important targets for anti-cancer therapies .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these enzymes disrupts the normal functioning of cancer cells, leading to cell death .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. PARP-1 is involved in DNA repair pathways, and its inhibition leads to the accumulation of DNA damage in cancer cells . On the other hand, EGFR is involved in cell proliferation pathways, and its inhibition can halt the growth and proliferation of cancer cells .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which can impact its bioavailability.

Result of Action

The result of the compound’s action is the induction of apoptosis (cell death) in cancer cells . Specifically, it has been shown to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

特性

IUPAC Name |

4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZZPZBMJBFRPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

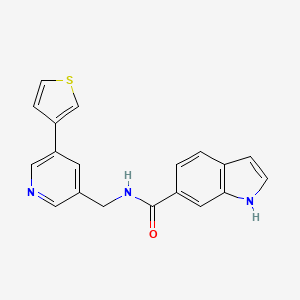

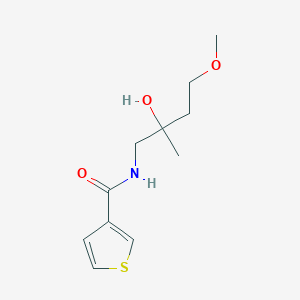

![9-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2822208.png)

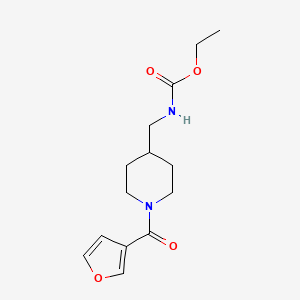

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2822213.png)

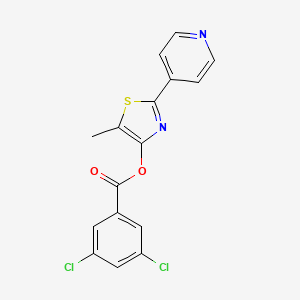

![4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822214.png)

![3,6-dichloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2822216.png)

![N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2822217.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2822225.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2822229.png)